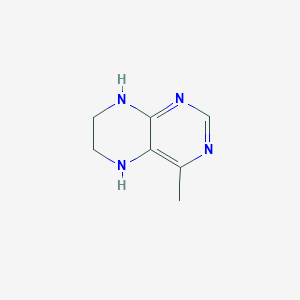

4-Methyl-5,6,7,8-tetrahydropteridine

Description

Overview of the Pteridine (B1203161) Ring System in Heterocyclic Chemistry

The pteridine ring system is a fundamental structure in heterocyclic chemistry, consisting of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. ijrpr.comderpharmachemica.com This bicyclic aromatic compound has the chemical formula C₆H₄N₄ and is characterized by the presence of four nitrogen atoms within its dual-ring structure. ijrpr.comorientjchem.org The name "pteridine" itself was suggested in 1941 and is derived from the Greek word "pteron," meaning wing, as these compounds were first isolated from the pigments of butterfly wings. orientjchem.orgcinz.nz

Classification and Nomenclature of Tetrahydropteridine Derivatives

Pteridine derivatives are classified based on the substituents attached to the core ring system and the saturation level of the rings. wikipedia.org Naturally occurring pteridines can be grouped into three main classes: lumazines, isoalloxazines, and pterins. derpharmachemica.com Pterins, which possess an amino group at the 2-position and an oxo-group at the 4-position, are the most common class. derpharmachemica.com

Tetrahydropteridines are a specific class of pteridine derivatives where the pyrazine ring is fully reduced, or saturated, at positions 5, 6, 7, and 8. wikipedia.org This saturation significantly alters the molecule's geometry and electronic properties compared to its fully aromatic counterpart. vulcanchem.com The nomenclature for these compounds specifies the location of substituents and the saturated positions. For 4-Methyl-5,6,7,8-tetrahydropteridine , the name indicates:

A methyl group (CH₃) is attached to the 4th position of the pteridine ring.

The molecule is hydrogenated at the 5, 6, 7, and 8 positions.

The systematic naming follows IUPAC conventions for heterocyclic compounds. orientjchem.org The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Registry Number | 3195-46-8 |

| Molecular Formula | C₇H₁₀N₄ |

| Molecular Weight | 150.18 g/mol |

Data sourced from multiple chemical databases. vulcanchem.com

Historical Context of Reduced Pteridines in Biochemical Research

The study of pteridines began in the late 19th century with the work of Frederick Gowland Hopkins, who in 1889 isolated a yellow pigment from the wings of butterflies. cinz.nz This pigment was later identified as a pterin (B48896). cinz.nz For many years, research focused on the role of these compounds as pigments in insects and other animals. cinz.nznih.gov

Structure

3D Structure

Properties

CAS No. |

3195-46-8 |

|---|---|

Molecular Formula |

C7H10N4 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-methyl-5,6,7,8-tetrahydropteridine |

InChI |

InChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

NAJUDRRVPFDWRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N1)NCCN2 |

Origin of Product |

United States |

Biochemical Relevance and Potential Functional Analogies of 4 Methyl 5,6,7,8 Tetrahydropteridine

Overview of Tetrahydropteridine Cofactor Biochemistry

Tetrahydropteridines, most notably BH4, are essential cofactors for a select group of critically important enzymes. nih.gov BH4 is indispensable for the synthesis of monoamine neurotransmitters, the production of nitric oxide (NO), and the metabolism of certain amino acids and lipids. researchgate.net Its function is primarily centered on its ability to act as an electron donor in hydroxylation reactions catalyzed by aromatic amino acid hydroxylases and in the unique catalytic cycle of nitric oxide synthases. nih.govresearchgate.net The intracellular levels of BH4 are tightly regulated through a combination of de novo synthesis from guanosine (B1672433) triphosphate (GTP), recycling, and salvage pathways. nih.gov

Role of Tetrahydropteridines in Aromatic Amino Acid Hydroxylase Activities

The family of biopterin-dependent aromatic amino acid hydroxylases (AAAHs) includes three enzymes: Tyrosine Hydroxylase (TH), Phenylalanine Hydroxylase (PAH), and Tryptophan Hydroxylase (TPH). researchgate.net These enzymes are non-heme iron-containing monooxygenases that utilize a tetrahydropteridine cofactor, molecular oxygen, and a ferrous iron atom to hydroxylate their respective aromatic amino acid substrates. researchgate.netnih.gov In these reactions, the tetrahydropteridine cofactor is consumed and subsequently regenerated by other enzymes to maintain the metabolic flux. nih.gov

| Enzyme | Substrate | Product | Metabolic Pathway |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Catecholamine Synthesis |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Phenylalanine Catabolism |

| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxy-L-tryptophan (5-HTP) | Serotonin Synthesis |

Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It catalyzes the conversion of L-tyrosine to L-DOPA, a reaction that is strictly dependent on a tetrahydropteridine cofactor like BH4. researchgate.net The cofactor is essential for the activation of molecular oxygen and the hydroxylation of the substrate. researchgate.net

The activity of TH can be supported by synthetic analogues of BH4. For example, studies on various pteridine (B1203161) analogues have shown that modifications to the side chain at the C6 position are well-tolerated. One study found that a synthetic analogue with a 6-methoxymethyl substituent served as an excellent cofactor for TH, with a Vmax value 154% of that observed with the natural cofactor, BH4. nih.gov This suggests that the enzyme's active site can accommodate structural variations on the pteridine ring, implying that 4-Methyl-5,6,7,8-tetrahydropteridine could potentially serve as a functional cofactor for TH, although its specific kinetic parameters would require empirical validation.

Phenylalanine Hydroxylase is a key enzyme in amino acid metabolism, responsible for converting L-phenylalanine into L-tyrosine. researchgate.net Dysfunction of this enzyme leads to the metabolic disorder phenylketonuria (PKU). Like other AAAHs, PAH requires BH4 for its catalytic activity. researchgate.net The natural cofactor, BH4, not only participates in the catalytic reaction but also plays a role in the allosteric regulation of the enzyme. researchgate.net

Research into synthetic pteridines has demonstrated that it is possible to separate the catalytic and regulatory functions. For instance, 6-methyltetrahydropterin (B12859068) is an effective cofactor for the catalytic hydroxylation reaction but does not effectively participate in the allosteric regulation of PAH. researchgate.net Furthermore, synthetic analogues with 6-alkoxymethyl substituents have been shown to be excellent cofactors for PAH. nih.gov While 4-aminotetrahydrobiopterin, another analogue, has little effect on PAH activity, these findings collectively indicate that the enzyme can utilize various tetrahydropteridine structures. researchgate.net This raises the possibility that this compound could act as a catalytic cofactor for PAH, though its influence on the enzyme's complex regulatory mechanisms would be unknown.

Tryptophan Hydroxylase catalyzes the initial and rate-limiting step in the synthesis of the neurotransmitter serotonin, converting L-tryptophan to 5-hydroxy-L-tryptophan. researchgate.net This enzymatic reaction is also dependent on a tetrahydropteridine cofactor. nih.gov TPH exists in two isoforms, TPH1 and TPH2, which are predominantly found in the periphery and the central nervous system, respectively. researchgate.net

The cofactor requirements for TPH can also be met by synthetic pteridines. Studies have shown that compounds like 6-methyltetrahydropterin can effectively increase TPH activity. nih.gov Synthetic analogues with modified 6-position side chains, such as 6-alkoxymethyl derivatives, also demonstrate high cofactor activity for TPH. nih.gov This tolerance for structural modification at the C6 position suggests that a substitution at the C4 position, as in this compound, might also be accommodated within the active site, allowing it to function as a cofactor, pending experimental confirmation.

Tetrahydropteridines as Cofactors for Nitric Oxide Synthases (NOSs)

Nitric oxide synthases (NOSs) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. nih.govebi.ac.uk NOS enzymes catalyze the five-electron oxidation of L-arginine to L-citrulline and NO. ebi.ac.uk While NOSs also require a tetrahydropteridine cofactor, its role is mechanistically distinct from its function in the AAAHs. nih.gov In the NOS catalytic cycle, the tetrahydropteridine cofactor acts as a one-electron donor, forming a transient pterin (B48896) radical that is subsequently re-reduced within the enzyme. nih.govnationalmaglab.org This single-electron transfer role is unique to NOS. nationalmaglab.org

The structure-activity relationships for pteridine interactions with NOS have been a subject of significant research. Studies on pteridine derivatives have been conducted to probe the binding site and develop inhibitors. For instance, a systematic alteration of substituents on the pteridine nucleus showed that modifications at the 2-, 5-, and 7-positions had no significant inhibitory effect, whereas bulky substituents at the 6-position increased inhibitory potency. nih.gov Conversely, other synthetic pteridines, such as 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropteridin-4(3H)-one, have been shown to act as competent cofactors for neuronal NOS (nNOS). researchgate.net The fact that NOS can utilize synthetic pteridines as cofactors suggests that this compound could potentially support NO synthesis, although its efficiency and any potential inhibitory effects at different concentrations would need to be determined.

Other Enzymatic Interactions Involving Tetrahydropteridine Scaffolds

Beyond the well-known aromatic amino acid hydroxylases and nitric oxide synthases, the tetrahydropteridine scaffold is utilized by other enzymes. One such enzyme is alkylglycerol monooxygenase (also known as glyceryl ether monooxygenase), which is involved in lipid metabolism. researchgate.net The biochemical role of the tetrahydropteridine cofactor in this enzyme is thought to be analogous to its function in the AAAHs. researchgate.net

The term "scaffold" can also be used in a broader sense to describe molecules that organize multi-enzyme systems. While there is no evidence that tetrahydropteridines function in this capacity, the concept is relevant to understanding how complex biochemical pathways are organized. The core pteridine structure, being relatively small and stable, serves as a versatile chemical scaffold upon which different functional groups can be placed (e.g., at the C4, C6, or N5 positions) to modulate interactions with specific enzyme active sites. The potential of this compound to interact with the enzymes discussed is entirely dependent on how the methyl group at the C4 position influences its binding affinity and redox properties within the highly specific environments of these enzyme active sites.

Comparative Studies with Structural Analogues of this compound

Due to the limited direct research on this compound, a comprehensive understanding of its biochemical relevance and potential functional analogies can be elucidated through comparative studies with its well-characterized structural analogues. These analogues, particularly 6-Methyltetrahydropterin (6-MPH4) and the endogenous cofactor Tetrahydrobiopterin (B1682763) (BH4), provide a valuable framework for predicting the behavior of this compound in biological systems.

Insights from 6-Methyltetrahydropterin (6-MPH4) as a Synthetic Cofactor

6-Methyltetrahydropterin (6-MPH4) is a synthetic pterin analogue that has been extensively used in research to probe the mechanisms of aromatic amino acid hydroxylases. psu.edu Its structural similarity to this compound, with the primary difference being the position of the methyl group on the pterin ring, makes it an excellent model for functional comparison.

6-MPH4 has demonstrated efficacy as a cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). nih.govacs.org For instance, in studies with tyrosine hydroxylase, 6-MPH4 was found to be an excellent cofactor, exhibiting a Vmax that is 154% of that observed with the natural cofactor, tetrahydrobiopterin (BH4). nih.gov This suggests that a methyl group on the pterin ring, as is present in this compound, is well-tolerated by the active site of these enzymes and can support catalytic activity.

The kinetic parameters of 6-MPH4 with phenylalanine hydroxylase have been a subject of detailed investigation. While it is an effective cofactor, its binding affinity can differ from that of BH4. For human PAH, the dissociation constant (Kd) for 6-MPH4 is approximately 16.5 µM, which is significantly higher than that for BH4 (Kd = 0.75 µM), indicating a lower binding affinity. researchgate.net This difference in binding is attributed to the dihydroxypropyl side chain of BH4, which is absent in 6-MPH4 and this compound. This structural feature in BH4 is involved in regulatory interactions with the enzyme. researchgate.netnih.gov

The interaction of 6-MPH4 with tryptophan hydroxylase further underscores the potential of methylated tetrahydropteridines as cofactors. acs.org Given that the methyl group in 6-MPH4 does not sterically hinder the catalytic process and, in some cases, may even enhance it, it is plausible that this compound could also serve as a competent cofactor for these crucial enzymes.

Table 1: Comparative Kinetic Parameters of 6-MPH4 and BH4 with Phenylalanine Hydroxylase

| Cofactor | Dissociation Constant (Kd) (µM) | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (-TΔS) (kcal/mol) |

|---|---|---|---|

| 6-Methyltetrahydropterin (6-MPH4) | 16.5 +/- 2.7 | -3.3 +/- 0.3 | -3.2 |

| Tetrahydrobiopterin (BH4) | 0.75 +/- 0.18 | -11.8 +/- 0.4 | 3.4 +/- 0.4 |

Relationship to Tetrahydrobiopterin (BH4) and Other Biologically Active Pterins

Tetrahydrobiopterin (BH4) is the natural and essential cofactor for the aromatic amino acid hydroxylases and nitric oxide synthases. nih.govqmul.ac.uk Its structure, featuring a dihydroxypropyl side chain at the 6-position, is crucial for both its catalytic function and its regulatory interactions with enzymes. researchgate.net this compound, lacking this side chain and possessing a methyl group at the 4-position, represents a simplified analogue.

The primary role of BH4 is to facilitate the hydroxylation of aromatic amino acids—phenylalanine to tyrosine, tyrosine to L-DOPA (a precursor to dopamine), and tryptophan to 5-hydroxytryptophan (B29612) (a precursor to serotonin). nih.govnih.gov This function is critical for the synthesis of neurotransmitters and the metabolism of phenylalanine. nih.govebi.ac.uk BH4 achieves this by donating reducing equivalents during the enzymatic reaction, becoming oxidized to quinonoid dihydrobiopterin in the process. nih.gov

The structural differences between this compound and BH4 would likely lead to differences in their interactions with the hydroxylases. The absence of the dihydroxypropyl side chain in the 4-methyl derivative would preclude the specific hydrogen bonding interactions that are important for the high-affinity binding and regulatory functions of BH4. researchgate.netnih.gov However, the core tetrahydropterin (B86495) ring system, which is responsible for the redox chemistry, remains intact. This suggests that this compound could still function as a cofactor, albeit potentially with different kinetic properties compared to BH4.

Other biologically active pterins include neopterin (B1670844) and biopterin, which are the oxidized forms and often serve as biomarkers for immune system activation. psu.edu The study of these various pterins highlights the diverse biological roles of this class of compounds, from enzymatic cofactors to signaling molecules. nih.gov The investigation of synthetic analogues like this compound can provide valuable insights into the structure-activity relationships of pterin-dependent enzymes.

Redox Chemistry and Regeneration Mechanisms of Reduced Pteridines

The utility of reduced pteridines as cofactors is intrinsically linked to their redox chemistry and the existence of efficient regeneration pathways. The fully reduced tetrahydropterin form is the active cofactor, which becomes oxidized during the enzymatic reaction. Its regeneration is crucial for sustained catalytic activity.

Autoxidation and Chemical Stability in Research Contexts

Reduced pterins, including the tetrahydropteridine core of this compound, are susceptible to autoxidation in the presence of molecular oxygen. google.com This process involves the non-enzymatic oxidation of the tetrahydropterin to a dihydropterin and ultimately to the fully oxidized pterin, often generating reactive oxygen species such as superoxide (B77818) in the process. nih.gov The rate of autoxidation is influenced by factors such as pH, temperature, and the presence of metal ions. qmul.ac.uk

The position and nature of substituents on the pterin ring can influence chemical stability. It is plausible that the methyl group at the 4-position of this compound could modulate its stability compared to other methylated analogues, although further studies are required to confirm this.

Enzymatic Regeneration Pathways (e.g., Dihydropteridine Reductase)

In biological systems, the oxidized pterin cofactor is efficiently regenerated to its active tetrahydro form by the enzyme dihydropteridine reductase (DHPR). nih.gov This enzyme catalyzes the NADH-dependent reduction of quinonoid dihydropterin back to tetrahydropterin, allowing the cofactor to participate in multiple catalytic cycles.

DHPR exhibits a broad substrate specificity for quinonoid dihydropterins, and it is likely that the oxidized form of this compound would also serve as a substrate for this enzyme. Studies with synthetic analogues have shown that DHPR can effectively reduce various substituted dihydropterins. For example, the quinonoid form of 6,6-dimethyldihydropterin (B8599879) is a substrate for DHPR, with a Km of 0.4 mM and a maximum velocity double that of the natural isomer of quinonoid dihydrobiopterin. This indicates that the enzyme can accommodate substitutions on the pterin ring.

Table 2: Substrate Activity of Pterin Analogues with Dihydropteridine Reductase (DHPR)

| Substrate (Quinonoid Dihydropterin form) | Michaelis Constant (Km) (mM) | Relative Maximum Velocity (Vmax) |

|---|---|---|

| 6,6-Dimethyldihydropterin | 0.4 | 200% (of quinonoid dihydrobiopterin) |

| 6-Alkoxymethyl-substituted dihydropterins | Recycled by DHPR (Vmax up to 419% of BH4) |

Molecular Mechanisms and Enzymatic Kinetics in Tetrahydropteridine Research

Elucidation of Enzyme-Cofactor Binding Interactions

The binding of tetrahydropteridine cofactors to aromatic amino acid hydroxylases, such as tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH), involves a series of specific, non-covalent interactions within the enzyme's active site. researchgate.netnih.gov Computational molecular docking studies, using crystal structures of the catalytic domains, have provided significant insights into these interactions. researchgate.net

For pterin (B48896) analogs, the binding orientation is critical for catalytic activity. The pteridine (B1203161) ring is typically positioned through π-stacking interactions with a conserved phenylalanine residue (Phe300 in TH). researchgate.net Furthermore, hydrogen bonds play a crucial role in stabilizing the cofactor. For instance, the N3 and the C2 amino group of the pteridine ring can form hydrogen bonds with acidic residues like glutamate (B1630785) (Glu332 in TH). researchgate.net The pteridine ring also establishes interactions with other residues, such as Leu294 and Gln310 in tyrosine hydroxylase. researchgate.net

The side chain at the C6 position of the pterin ring projects into a large hydrophobic pocket. researchgate.net Studies with various C6-substituted analogs have demonstrated that the enzyme can tolerate even bulky substituents at this position without significantly altering the positioning of the pteridine ring itself. researchgate.net This pocket is surrounded by residues including Ala297, Ser368, Tyr371, and Trp372 in TH. researchgate.net The distance between the catalytically important C4a atom of the pterin and the active site iron is a critical parameter, typically measured at approximately 4.2 ± 0.5 Å in productive binding conformations. researchgate.net The specific interactions with non-conserved amino acids at the binding site are key determinants of selectivity and affinity for each hydroxylase. nih.gov

Kinetic Characterization of Tetrahydropteridine-Dependent Enzymes

The kinetic parameters of tetrahydropteridine-dependent enzymes are significantly influenced by the structure of the pterin cofactor. Synthetic analogs are often used to probe these structure-activity relationships. researchgate.netnih.gov For instance, phenylalanine hydroxylase is reported to be essentially fully active when non-physiological pterins like 6-methyltetrahydropterin (B12859068) (6-MePH4) are used, bypassing complex allosteric activation mechanisms required with the natural cofactor. nih.gov

Studies on recombinant human tyrosine hydroxylase (TH) have shown that substitutions on the pterin ring can lead to moderate changes in kinetic parameters. The enzyme generally tolerates different substituents at the C6 position, as reflected in the catalytic efficiency (Vmax/Km). researchgate.net

Below is a data table summarizing the kinetic parameters for human tyrosine hydroxylase isoform 1 (hTH1) with the natural cofactor (BH4) and a key analog, 6-methyl-5,6,7,8-tetrahydropterin.

| Cofactor | Enzyme | Km (μM) | Relative Vmax (%) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|---|

| (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | Human Tyrosine Hydroxylase 1 | 24 ± 4 | 100 | 4.17 |

| 6-methyl-5,6,7,8-tetrahydropterin (6-MePH4) | Human Tyrosine Hydroxylase 1 | 62.7 ± 5.7 | ~90 | 1.44 |

Data is conceptually derived from studies on pterin cofactor analogs with human tyrosine hydroxylase. researchgate.net

In pterin-dependent hydroxylases, the catalytic cycle involves the reduction of molecular oxygen, hydroxylation of the amino acid substrate, and oxidation of the tetrahydropterin (B86495) cofactor. nih.govwikipedia.org An important measure of catalytic perfection is the coupling efficiency, defined as the ratio of amino acid hydroxylated to tetrahydropterin oxidized. researchgate.net In an ideal, fully coupled reaction, this ratio is 1. However, "uncoupled" reactions can occur where the activated oxygen species reacts unproductively, leading to the oxidation of the cofactor without hydroxylation of the substrate. nih.gov

The structure of the pterin cofactor can influence this coupling efficiency. Studies on tyrosine hydroxylase with various synthetic analogs have demonstrated that modifications to the pterin ring can alter the efficiency of the reaction. researchgate.net For example, while the enzyme can accommodate bulky substituents at the C6 position, alterations at other positions can lead to a high degree of uncoupling. researchgate.net This is often investigated by spectrophotometrically measuring the amount of tetrahydropterin oxidized and comparing it to the amount of hydroxylated product (e.g., L-DOPA) formed. nih.gov

The table below illustrates the coupling efficiency for select pterin cofactors with tyrosine hydroxylase.

| Cofactor | Enzyme | Coupling Efficiency (%) (mol L-DOPA / mol Pterin Oxidized) |

|---|---|---|

| (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) | Human Tyrosine Hydroxylase | ~95-100 |

| 6-methyl-5,6,7,8-tetrahydropterin (6-MePH4) | Human Tyrosine Hydroxylase | ~90-95 |

| 7-methyl-5,6,7,8-tetrahydropterin | Human Tyrosine Hydroxylase | <10 (Highly Uncoupled) |

Data is conceptually derived from studies investigating the coupling of pterin oxidation and hydroxylation in tyrosine hydroxylase. researchgate.net

Molecular Modeling and Computational Approaches to Pteridine-Enzyme Complexes

Molecular modeling and computational chemistry are powerful tools for investigating the interactions between pteridine cofactors and their associated enzymes at an atomic level. researchgate.netmdpi.combenthamscience.com Techniques such as molecular docking are used to predict the binding modes of cofactors and their analogs within the enzyme's active site. researchgate.netnih.gov

These computational studies have been instrumental in rationalizing the observed kinetic data for various pterin analogs with aromatic amino acid hydroxylases. researchgate.net For example, docking of BH4 and its analogs into the crystal structure of the TH catalytic domain has confirmed key interactions. researchgate.net The models show that the pteridine ring π-stacks with Phe300, and that the C6 side chain fits into a large hydrophobic pocket. researchgate.net This explains the enzyme's tolerance for various C6-substituents. researchgate.net

Furthermore, computational models can predict how subtle changes in the cofactor structure affect its positioning relative to the catalytic iron atom. For instance, modeling has suggested that the high degree of uncoupling observed with 7-substituted pterins may be related to a slightly longer distance (an increase of ~0.6 Å) between the C4a atom and the active site iron, disrupting the optimal geometry for efficient hydroxylation. researchgate.net Molecular interaction field (MIF) analysis is another computational approach used to understand the determinants of selectivity and affinity for ligands binding to these enzymes, which can aid in the rational design of novel, selective inhibitors or probes. benthamscience.com

Advanced Analytical and Spectroscopic Characterization Techniques for Tetrahydropteridines

High-Resolution Spectroscopic Analysis for Structural Elucidation and Purity Assessment

High-resolution spectroscopic techniques are fundamental in confirming the identity and purity of 4-Methyl-5,6,7,8-tetrahydropteridine. Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the methyl group and the tetrahydropyrazine (B3061110) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for confirming the structure. Protons on the saturated heterocyclic ring (at positions 6, 7, and 8) would likely appear as complex multiplets in the aliphatic region of the spectrum. The methyl group attached to the pyrimidine (B1678525) ring at position 4 would present as a singlet in the aromatic or vinylic region, shifted downfield due to the influence of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the carbons of the tetrahydropyrazine ring, and the carbons of the pyrimidine ring. The chemical shifts of the carbons in the pyrimidine ring would be in the aromatic region, while those in the saturated portion of the molecule would be in the aliphatic region.

A hypothetical representation of the expected NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C4-CH₃ | ~2.5 (s) | ~20 |

| H6 | Multiplet | - |

| C6 | - | ~45 |

| H7 | Multiplet | - |

| C7 | - | ~30 |

| H8 | Multiplet | - |

| C8 | - | ~40 |

| C2 | - | ~150 |

| C4 | - | ~160 |

| C4a | - | ~145 |

| C8a | - | ~155 |

s = singlet

UV-Vis spectroscopy is a valuable technique for the qualitative and quantitative analysis of this compound. The electronic transitions within the pteridine (B1203161) ring system give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and, notably, the pH of the solution.

The UV spectrum of tetrahydropteridines is known to be pH-dependent due to the protonation and deprotonation of the nitrogen atoms in the heterocyclic rings. Typically, in acidic solutions, a bathochromic shift (shift to longer wavelengths) is observed compared to neutral or basic solutions. This property is often exploited in spectrophotometric assays to determine the pKa values of the compound and to monitor pH-dependent reactions.

The expected UV-Vis absorption data for this compound under different pH conditions are summarized below.

| Condition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Acidic (pH < 2) | ~280-300 | ~15,000-20,000 |

| Neutral (pH ~7) | ~260-280 | ~10,000-15,000 |

| Basic (pH > 10) | ~260-280 with potential shoulder peaks | ~10,000-15,000 |

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₇H₁₀N₄, corresponding to a monoisotopic mass of approximately 150.0905 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would be expected to fragment in a characteristic manner. Common fragmentation pathways for related pteridines involve the loss of small neutral molecules or radicals from the heterocyclic ring system and any substituents. The fragmentation of the tetrahydropyrazine ring is a likely pathway.

A summary of the expected mass spectrometric data is provided below.

| Technique | Parameter | Expected Value |

| High-Resolution MS | Molecular Formula | C₇H₁₀N₄ |

| Monoisotopic Mass | ~150.0905 Da | |

| Tandem MS (MS/MS) | Major Fragment Ions | Fragments corresponding to the loss of CH₃, NH₃, and portions of the tetrahydropyrazine ring. |

Chromatographic Methods for Isolation, Separation, and Quantification in Research Samples

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of tetrahydropteridines due to its high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a common mode of separation for pteridine derivatives. A C18 stationary phase is typically employed with an aqueous mobile phase containing a buffer and an organic modifier such as methanol (B129727) or acetonitrile. The retention of this compound on the column can be modulated by adjusting the pH of the mobile phase and the concentration of the organic modifier. Due to the basic nature of the pteridine ring, ion-pairing reagents can be added to the mobile phase to improve peak shape and retention.

Detection in HPLC is often achieved using UV-Vis or fluorescence detectors. For enhanced sensitivity and selectivity, electrochemical detection is frequently employed, as tetrahydropteridines are electrochemically active.

A representative set of HPLC conditions for the analysis of tetrahydropteridines is outlined in the following table.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile). |

| Detection | UV-Vis at a characteristic λmax (e.g., 270 nm) |

| Fluorescence (requires derivatization or post-column oxidation for reduced pteridines) | |

| Electrochemical Detection (highly sensitive for reduced pteridines) | |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are particularly well-suited for studying the redox properties of this compound, as the tetrahydropteridine core can undergo oxidation-reduction reactions. Techniques such as cyclic voltammetry (CV) can be used to determine the redox potentials of the compound and to investigate the mechanisms of its electrochemical reactions.

The tetrahydropteridine moiety is the electroactive center, and its oxidation typically involves the loss of electrons and protons. The redox potential is a measure of the ease with which the compound can be oxidized or reduced and is influenced by the substituents on the pteridine ring and the surrounding environment, including pH.

Electrochemical detectors coupled with HPLC, as mentioned previously, provide a highly sensitive and selective means of quantifying reduced pteridines like this compound in complex samples. This is because many potential interfering substances are not electrochemically active at the potentials used for the detection of tetrahydropteridines.

The key electrochemical parameters for tetrahydropteridines are summarized below.

| Technique | Parameter Measured | Significance |

| Cyclic Voltammetry (CV) | Oxidation and Reduction Potentials (Epa, Epc) | Provides information on the thermodynamics and kinetics of the redox reactions. |

| Peak Currents (ipa, ipc) | Related to the concentration of the analyte and the rate of the electrode reaction. | |

| HPLC with Electrochemical Detection (HPLC-ED) | Amperometric Response | Allows for highly sensitive and selective quantification of the analyte. |

Applications in Mechanistic Biochemical Research and Future Directions

Utilization of 4-Methyl-5,6,7,8-tetrahydropteridine as a Research Tool for Probing Enzymatic Mechanisms In Vitro

Synthetic tetrahydropteridine analogs are crucial for elucidating the precise role of the natural cofactor, BH4, in enzymatic reactions. BH4 is indispensable for the function of aromatic amino acid hydroxylases (such as phenylalanine, tyrosine, and tryptophan hydroxylase) and nitric oxide synthases (NOS). portlandpress.comnih.gov By systematically modifying the structure of the tetrahydropterin (B86495) core, researchers can investigate the specific contributions of different parts of the cofactor to substrate binding, oxygen activation, and electron transfer.

This compound, with its methyl group at the 4-position of the pyrimidine (B1678525) ring, can be employed as a mechanistic probe. This substitution can alter the electronic properties and steric profile of the molecule compared to BH4 or the parent 5,6,7,8-tetrahydropteridine. Its interaction with enzymes can help answer fundamental questions about cofactor function. For instance, studies with the 5-methyl analog of BH4 were used to investigate the mechanism of neuronal NOS. nih.gov This analog, while not reacting with O2 itself, was found to be a functionally active cofactor, suggesting that reductive O2 activation by the pterin (B48896) is not essential for NO biosynthesis. nih.gov Similarly, this compound can be used to assess:

Cofactor Specificity: By comparing its binding affinity (Kd) and activation potential with that of the natural cofactor, researchers can map the stringency of the enzyme's pterin binding site.

Electron Transfer Roles: In enzymes like NOS, the pterin cofactor is believed to participate in a redox cycle. nih.gov An analog like this compound can help determine if the substitution pattern affects the redox potential of the pterin and its ability to support catalysis.

Allosteric Effects: Pterin binding is known to induce conformational changes and stabilize the dimeric structure of NOS. nih.gov Synthetic analogs can be used to dissect these allosteric effects from direct catalytic participation.

The table below summarizes the inhibitory and antagonistic properties of various pteridine (B1203161) analogs against NOS, illustrating how structural modifications impact enzyme interaction.

| Compound | Target Enzyme | Biochemical Effect | Potency | Reference |

|---|---|---|---|---|

| 4-amino-tetrahydrobiopterin | Rat Neuronal NOS | Potent antagonist of BH4 binding | Ki = 13.2 nM | researchgate.net |

| 4-amino-tetrahydrobiopterin | Rat Neuronal NOS | Inhibitor of BH4-stimulated NO synthesis | IC50 = 1 µM | researchgate.net |

| 4-amino-tetrahydrobiopterin | Dihydropteridine Reductase | Inhibitor | IC50 = 20 µM | researchgate.net |

| 5-methyl-H4biopterin | Neuronal NOS | Functionally active cofactor | EC50 ≈ 0.2 µM and 10 mM | nih.gov |

Contributions to Understanding Pteridine Metabolism and Associated Biochemical Pathways

Pteridine metabolism involves a complex network of biosynthetic and salvage pathways. mdpi.com Understanding these pathways is critical, as disruptions can lead to various diseases. Synthetic pteridines, including this compound, can be instrumental in tracing these metabolic routes and characterizing the enzymes involved.

When introduced into cellular or cell-free systems, such analogs can act as:

Substrates for Metabolic Enzymes: Their conversion by enzymes like xanthine (B1682287) oxidase or pterin deaminase can be monitored to understand the substrate specificity of these enzymes and identify metabolic products. nih.gov

Inhibitors of Pteridine Pathways: If the analog binds to an enzyme but is not turned over, it can act as an inhibitor, helping to identify key enzymatic steps in a pathway.

Metabolic Tracers: When labeled (e.g., with stable isotopes), these compounds can be used to follow the flux through different branches of pteridine metabolism.

Studies on breast cancer cell lines have demonstrated how dosing with various pteridine precursors (like pterin and sepiapterin) can reveal the metabolic landscape, showing the production of compounds such as isoxanthopterin (B600526) and 6-biopterin. nih.gov this compound could be used in similar experiments to probe how the 4-position methylation affects its recognition and processing by the cellular machinery responsible for pteridine interconversion and degradation.

Design and Evaluation of Novel Tetrahydropteridine Probes for Biochemical and Enzymatic Investigations

The tetrahydropteridine scaffold is a "privileged structure" in medicinal chemistry, serving as a template for designing novel, potent, and selective inhibitors for various therapeutic targets. orientjchem.orgnih.gov The design process often involves structure-activity relationship (SAR) studies, where different positions on the pteridine ring are systematically modified to optimize binding and biological activity.

The development of novel probes based on the tetrahydropteridine structure is an active area of research. These probes are designed not just for therapeutic effect but also for investigating biological systems. For example, a probe might incorporate:

A photoreactive group for photoaffinity labeling to identify binding partners.

A fluorescent tag to visualize its subcellular localization.

A "click chemistry" handle for linking to other molecules. ljmu.ac.uk

In this context, this compound can be considered a foundational molecule. Its synthesis and evaluation provide a baseline for understanding how substitutions at the C4 position influence target engagement. This knowledge can then be leveraged to design more complex probes. For instance, novel tetrahydropteridine-based inhibitors have been designed to target enzymes like Polo-like kinase 2 (Plk2) for anticancer research. nih.gov

The table below presents examples of recently designed pteridine derivatives and their biological activities, highlighting the versatility of this scaffold.

| Pteridine Derivative Series | Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydropteridin-based compounds (e.g., C2, C21) | Polo-like kinase 2 (Plk2) | Cancer | Identified potent and selective inhibitors with nanomolar activity (IC50 for C2 = 3.40 nM). | nih.gov |

| 5,6,7,8-Tetrahydropteridines | NLRP3 inflammasome (via BTK) | Inflammation | Identified novel anti-inflammatory compounds using a scaffold-hopping approach. | nih.gov |

| 5,6-dihydroimidazol[1,5-f]pteridines | Polo-like kinase 1 (Plk1) | Cancer | Designed potent inhibitors (IC50 < 50 nM) with improved ADME properties. | um.es |

Emerging Research Areas in Pteridine Chemical Biology

The field of pteridine chemical biology is expanding beyond the classical roles of these molecules as enzyme cofactors. Current and future research directions are focused on harnessing the unique chemical properties of the pteridine nucleus for new applications.

Diversity-Oriented Synthesis: The development of versatile synthetic methods allows for the creation of large libraries of pteridine derivatives. researchgate.net These libraries can be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Pteridines in Cancer and Immunology: Altered pteridine metabolism is increasingly recognized as a hallmark of certain cancers and inflammatory conditions. nih.gov This opens up possibilities for using pteridine derivatives as biomarkers or as therapeutic agents that target specific metabolic vulnerabilities of diseased cells. researchgate.net For example, novel pteridine derivatives are being investigated as inhibitors of monocarboxylate transporters, which are emerging targets in cancer therapy.

Pteridines as Pigments and Signaling Molecules: Pterins are responsible for a wide array of colors in the animal kingdom. royalsocietypublishing.orgnih.gov Research is delving into the ecological and evolutionary significance of these pigments, as well as their potential roles in visual signaling and camouflage. This area combines chemical biology with ecology and evolutionary biology.

Probing Cellular Redox Environments: The reduced nature of tetrahydropterins makes them sensitive to the cellular redox state. This property could be exploited to design probes that report on oxidative stress within cells, providing valuable tools for studying diseases associated with redox imbalance.

Q & A

What are the common synthetic routes for 4-methyl-5,6,7,8-tetrahydropteridine derivatives, and how can their purity be validated?

Level: Basic

Answer:

Synthesis often involves multi-component tandem reactions under mild conditions. For example, substituted tetrahydropyrazolopyridines can be synthesized via one-pot methods using aldehydes, hydrazines, and ketones, achieving yields of 72–78% . Characterization employs:

- HR-MS (ESI): To confirm molecular weight and fragmentation patterns.

- NMR spectroscopy: H and C NMR data resolve substituent positions and hydrogen bonding in the tetrahydropteridine ring .

- Melting point analysis: Sharp decomposition points (e.g., 249–251°C) indicate crystalline purity .

How does this compound function as a cofactor in enzymatic hydroxylation reactions?

Level: Basic

Answer:

This compound acts as an electron donor in oxidoreductases (EC 1.14.16.X). For instance, phenylalanine 4-monooxygenase (EC 1.14.16.1) uses it to hydroxylate L-phenylalanine to L-tyrosine, forming a 4a-hydroxypteridine intermediate . Key experimental considerations:

- Oxygen dependency: Reactions require for hydroxylation.

- pH optimization: Activity peaks near pH 6.0 in citrate buffers .

- Cofactor regeneration: Couple with dihydropteridine reductase (EC 1.5.1.34) to sustain catalytic cycles .

What experimental strategies resolve contradictions in hydroxylation regioselectivity using tetrahydropteridine derivatives?

Level: Advanced

Answer:

Studies using 6,7-dimethyl-5,6,7,8-tetrahydropteridine (DMPH4) revealed pH-dependent regioselectivity, producing para-, meta-, and ortho-tyrosine isomers . To address variability:

- Radical trapping: Use spin traps (e.g., PBN, 4-POBN) with ESR spectroscopy to detect hydroxyl radicals formed during DMPH4 autooxidation .

- Metal ion modulation: Test Fe or catalase to distinguish between radical-mediated vs. enzyme-catalyzed pathways .

- Isotopic labeling: O tracing quantifies oxygen incorporation into products .

How can quantum chemical methods elucidate the electronic structure of this compound?

Level: Advanced

Answer:

Ab initio studies (e.g., STO-3G, 3-21G basis sets) analyze:

- Charge density distribution: Identifies nucleophilic sites (e.g., N5 and N8) critical for redox activity .

- Tautomer stability: Compare 6- vs. 7-phenacetyl pterin tautomers using electrostatic potential maps .

- Solvent effects: Continuum models (e.g., PCM) predict absorption spectra shifts in aqueous environments .

What methodologies assess the role of tetrahydropteridines in nitric oxide synthase (NOS) catalysis?

Level: Advanced

Answer:

NOS requires tetrahydrobiopterin (BH) for heme iron reduction and NO synthesis . Experimental approaches include:

- Domain-specific mutagenesis: Modify oxygenase domains to probe cofactor binding .

- Kinetic isotope effects (KIEs): Use deuterated L-arginine to study rate-limiting steps.

- EPR spectroscopy: Monitor radical intermediates in NOS heterodimers .

How do mutations in dihydropteridine reductase (DHPR) affect tetrahydropteridine metabolism, and how are these modeled experimentally?

Level: Advanced

Answer:

DHPR deficiency disrupts BH recycling, causing hyperphenylalaninemia . Research models:

- Knockout cell lines: CRISPR/Cas9-edited HEK293 cells to study biogenic amine depletion.

- Enzyme kinetics: Measure and of mutant DHPR using NADPH-coupled assays .

- Metabolite profiling: LC-MS quantifies phenylalanine, tyrosine, and neurotransmitter levels .

What analytical techniques differentiate this compound from its dihydro- and tetrahydro- analogs?

Level: Basic

Answer:

- Redox titration: Monitor thiol-reactive sites in dihydropteridines vs. saturated analogs .

- UV-Vis spectroscopy: Absorbance at 260–280 nm distinguishes oxidized (pterin) vs. reduced (tetrahydro) forms .

- X-ray crystallography: Resolves ring puckering in 5,6,7,8-tetrahydro derivatives vs. planar dihydro forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.